2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Description

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

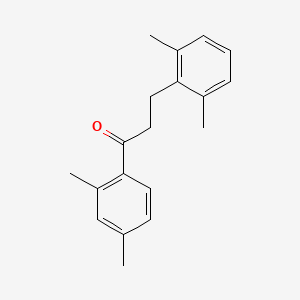

The systematic IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one . Its structural formula consists of a propanone backbone (CH3-C(=O)-CH2-) substituted with two aromatic rings:

- A 2,4-dimethylphenyl group at the carbonyl-bearing carbon.

- A 2,6-dimethylphenyl group at the terminal methylene carbon.

The structural formula is represented as:

$$ \text{C}6\text{H}3(\text{CH}3)2-\text{C}(=\text{O})-\text{CH}2-\text{C}6\text{H}3(\text{CH}3)_2 $$

where the methyl groups are positioned at the 2,4- and 2,6-positions on their respective phenyl rings .

CAS Registry Number and Alternative Identifiers

Systematic Nomenclature and Classification

This compound belongs to the aromatic ketone family, specifically a diarylpropanone derivative. It is classified as a methyl-substituted propiophenone due to the presence of four methyl groups on the two phenyl rings . The substitution pattern places it in the ortho- and para-positions relative to the ketone functional group, which influences its steric and electronic properties .

Molecular Properties

Molecular Formula and Exact Mass

Structural Isomerism and Conformational Analysis

- Structural Isomerism : Variations in methyl group positioning generate isomers. For example, 2',6'-dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-11-1) is a positional isomer .

- Conformational Analysis : The propanone chain allows rotational freedom, leading to staggered or eclipsed conformers. Steric hindrance between the ortho-methyl groups and the carbonyl oxygen limits low-energy conformations .

| Conformational Feature | Energy Consideration |

|---|---|

| Staggered (antiperiplanar) | Lower energy due to reduced steric strain |

| Eclipsed (synperiplanar) | Higher energy (≈12–15 kJ/mol barrier) |

Spectroscopic Identifiers

InChI and InChIKey Representations

SMILES Notation and Chemical Structure Formats

Molecular Descriptors for Computational Analysis

Key descriptors for cheminformatics applications include:

These descriptors are critical for predicting solubility, permeability, and drug-likeness in silico .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNIDAZVHZGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644791 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-84-2 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with 2’,4’-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring, facilitated by reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hypothetical structure inferred from nomenclature) with key analogs identified in the evidence.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Propiophenone Ring) | Molecular Formula | Molecular Weight | LogP | Key Applications/Notes | Reference |

|---|---|---|---|---|---|---|

| This compound | 2'-CH₃, 4'-CH₃ | C₁₉H₂₂O | ~266.38* | ~5.4† | Hypothetical; inferred properties | [6] |

| 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 2'-Cl, 4'-Cl | C₁₇H₁₆Cl₂O | 307.21 | 5.425 | High lipophilicity; agrochemical research | [4] |

| 2'-Cyano-3-(2,6-dimethylphenyl)propiophenone | 2'-CN | C₁₈H₁₇NO | ~263.34 | N/A | Intermediate in fine chemical synthesis | [5] |

| 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone | 2'-CH₃, 5'-CH₃ | C₁₉H₂₂O | 266.38 | N/A | Structural isomer; steric effects differ | [6] |

*Molecular weight inferred from isomer in . †LogP estimated based on dichloro analog’s value ().

Key Findings :

Substituent Effects on Lipophilicity: The dichloro analog (LogP = 5.425) demonstrates higher lipophilicity than the methyl-substituted target compound (estimated LogP ~5.4), suggesting chlorine atoms marginally enhance hydrophobic interactions compared to methyl groups . Cyano-substituted analogs (e.g., 2'-CN derivatives) likely exhibit lower LogP due to the polar nature of the nitrile group, though experimental data are unavailable .

Steric and Electronic Modifications: The 2',5'-dimethyl isomer () shares the same molecular weight as the target compound but differs in substituent placement.

Synthetic Utility: Cyano-substituted propiophenones () are noted as intermediates in fine chemical synthesis, highlighting the versatility of the propiophenone scaffold for functional group diversification .

Research Implications and Limitations

While direct experimental data for this compound are absent in the provided evidence, extrapolation from analogs underscores the importance of substituent choice in modulating properties. For example:

- Methyl vs. Chlorine : Methyl groups offer steric bulk without significant electronic perturbation, whereas chlorine enhances both lipophilicity and electronic withdrawal .

- Positional Isomerism : The 2',4' vs. 2',5' methyl placement () could influence crystal packing or biological target interactions, warranting crystallographic studies for confirmation.

Further research should prioritize synthesizing the target compound to validate inferred properties and explore applications in catalysis, material science, or agrochemistry.

Biological Activity

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is , featuring a propiophenone backbone with dimethyl and phenyl substituents. The presence of these substituents contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various microorganisms .

- Anticancer Activity : Some investigations have indicated that it may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways crucial for cellular function .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound can inhibit or activate enzymes involved in critical biochemical pathways. This interaction may lead to altered cellular signaling and metabolic processes .

- Cellular Pathways : It has been shown to influence pathways related to inflammation and cell proliferation, which are vital in cancer progression and immune response .

- Receptor Modulation : The compound may act on various receptors, leading to downstream effects on cyclic AMP (cAMP) and cyclic GMP (cGMP) levels in different cell types .

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound showed significant cytotoxicity at concentrations above 50 µM, inducing apoptosis in treated cells.

-

Antimicrobial Study :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed.

- Results : Inhibition zones were observed for both bacterial strains, indicating potential as an antimicrobial agent.

Data Table

Comparative Analysis

Comparing this compound with structurally similar compounds can highlight its unique properties:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | Moderate | No |

| 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone | Yes | Moderate |

Q & A

What are the key synthetic routes for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or ketone cross-coupling reactions. For example, substituted acetophenones are reacted with aryl halides under acidic catalysis (e.g., HCl) and reflux conditions in ethanol . Yield optimization requires precise control of stoichiometry (e.g., 12 mmol intermediate to 10 mmol ketone), temperature (reflux at ~78°C), and catalyst concentration. Impurities from incomplete acylation can be minimized via recrystallization in ethanol.

How do substituent positions (2',4' vs. 3',5') on the propiophenone core affect electronic properties and reactivity?

Comparative studies of analogs (e.g., 3',5'-dimethyl derivatives) show that electron-donating methyl groups at 2' and 4' positions enhance steric hindrance, reducing electrophilicity at the ketone group. This is critical for nucleophilic addition reactions. Substituent effects can be quantified via Hammett constants or computational modeling (e.g., DFT) to predict reactivity trends .

What analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC : For quantifying purity (>98% is typical for research-grade material) using C18 columns and acetonitrile/water gradients.

- NMR : ¹H/¹³C NMR to confirm methyl group positions (e.g., δ 2.2–2.5 ppm for aromatic methyls) and ketone carbonyl (δ ~200 ppm in ¹³C).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (theoretical: 266.4 g/mol for C₁₉H₂₂O) .

What strategies optimize regioselectivity in multi-step syntheses involving this compound?

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by:

- Protecting groups : Temporary protection of the ketone with ethylene glycol to prevent unwanted side reactions.

- Catalyst choice : Pd(PPh₃)₄ for aryl-aryl couplings, with ligand tuning to reduce steric clashes from methyl groups.

- Solvent polarity : Use of THF or DMF to stabilize intermediates .

How does the compound’s structure correlate with observed biological activity (e.g., antimicrobial)?

The 2,6-dimethylphenyl group enhances lipophilicity, improving membrane permeability in microbial assays. In vitro studies on analogs show MIC values of 8–32 µg/mL against Gram-positive bacteria. Activity is reduced when methyl groups are replaced with electron-withdrawing substituents (e.g., Cl), highlighting the role of hydrophobicity in bioactivity .

What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility during reflux.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

How does this compound compare to structurally similar analogs in catalytic applications?

| Compound | Substituents | Reactivity in Hydrogenation |

|---|---|---|

| Target | 2',4'-Me, 2,6-MePh | Low (steric hindrance) |

| Analog 1 | 3',5'-Me, 4-FPh | Moderate (electron-withdrawing F) |

| Analog 2 | 2',6'-Cl, 4-SMePh | High (Cl enhances electrophilicity) |

What role does this compound play in synthesizing complex polycyclic systems?

It serves as a ketone precursor in annulation reactions. For example, under basic conditions, the ketone undergoes aldol condensation with benzaldehyde derivatives to form chalcones, which are cyclized to flavanones or tetracyclic scaffolds. Reaction yields depend on base strength (e.g., KOH vs. NaH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.